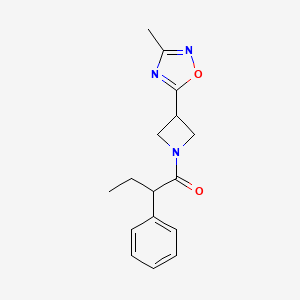
1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The specific molecular structure of “1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenylbutan-1-one” is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as boiling point, density, and acidity. For “1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenylbutan-1-one”, the predicted boiling point is 432.1±55.0 °C, and the predicted density is 1.26±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical compound 1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenylbutan-1-one, belonging to a class of compounds with a 1,3,4-oxadiazole ring and azetidinone moiety, has been synthesized and characterized in various studies. These compounds are noted for their potential in creating antibacterial and antifungal agents. For instance, the synthesis and characterization of quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives have shown significant antibacterial activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014). Similarly, azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one have been prepared and screened for antimicrobial activities, displaying promising results against various bacterial strains (Chopde, Meshram, & Pagadala, 2012).
Antibacterial and Antifungal Agents
The potential of these compounds as antibacterial and antifungal agents has been further explored in various research. One study synthesized 1-(5'-substituted phenyl-1', 3', 4'-oxadiazol-2'-yl)-3-chloro-4-substituted-2-azetidinones, demonstrating their antibacterial and antifungal activities and attempting to elucidate the structure-activity relationship (Giri, Kumar, & Nizamuddin, 1988). Another study focused on azetinone formation and its competitive reactions, highlighting the complex chemistry involved in synthesizing these compounds and their potential biological activities (Zoghbi & Warkentin, 1992).
Antineoplastic and Antitubercular Activity
Further research into the applications of these compounds includes the design, synthesis, and evaluation of tetrahydropyrimidine–isatin hybrids as potential antitubercular and antimalarial agents, showcasing the broad spectrum of pharmacological activities that can be targeted with these molecules (Akhaja & Raval, 2012). Additionally, the synthesis and anti-inflammatory activity of indolyl azetidinones indicate the potential of these compounds in developing new anti-inflammatory drugs (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Molecular Docking and BSA Binding Studies
A notable study involves the in vitro biological assessment of 1,3,4-oxadiazole sandwiched by azinane and acetamides, supported by molecular docking and BSA binding studies. This research highlights the compound's modest antibacterial potential and its significant activity against various bacterial strains and enzymes, suggesting a promising approach for enhancing bioactivity through structural modification (Virk et al., 2023).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-14(12-7-5-4-6-8-12)16(20)19-9-13(10-19)15-17-11(2)18-21-15/h4-8,13-14H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILSRDGHNYNRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-phenylbutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


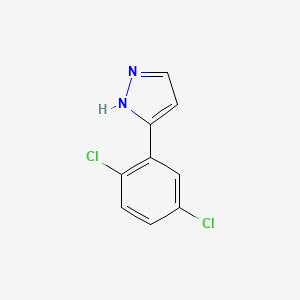
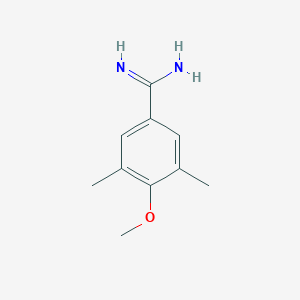


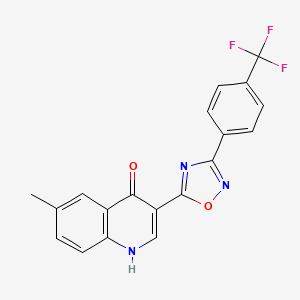


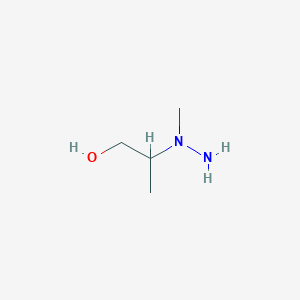
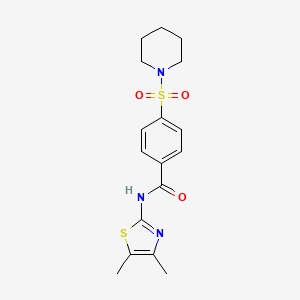
![N-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2779585.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2779586.png)
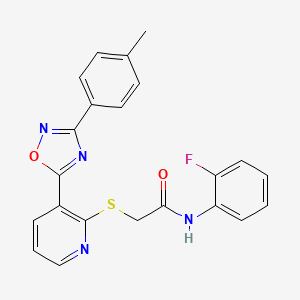
![Ethyl 4-[2-(2-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2779590.png)